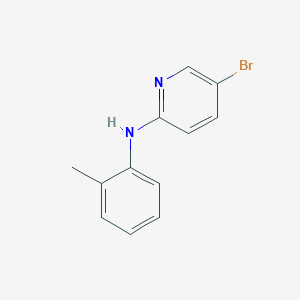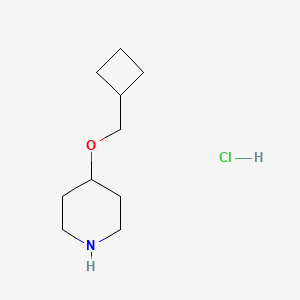
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine
Vue d'ensemble
Description
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is an organic compound that belongs to the class of aromatic amines. This compound features a brominated pyridine ring and a methyl-substituted phenyl ring, connected via an amine linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Amination Reaction: The brominated pyridine is then reacted with 2-methylaniline under suitable conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (e.g., Pd(PPh3)4) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Pyridinyl)-N-phenylamine: Lacks the bromine and methyl groups, which may affect its reactivity and biological activity.
N-(5-Chloro-2-pyridinyl)-N-(2-methylphenyl)amine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
N-(5-Bromo-2-pyridinyl)-N-(2-methylphenyl)amine is unique due to the presence of both bromine and methyl groups, which can influence its reactivity, stability, and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
5-bromo-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)15-12-7-6-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFHQSLGKJLUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270255 | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-52-3 | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)

![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)


![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)

